molecular formula C9H16N2O B14279430 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene CAS No. 138300-71-7

2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene

Katalognummer: B14279430
CAS-Nummer: 138300-71-7
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: QWOUYGSZYVGPNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dimethyl-1-oxa-3,8-diazaspiro[45]dec-2-ene is a chemical compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide or a related compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling. By inhibiting PTP1B, the compound can enhance insulin sensitivity and potentially be used in the treatment of type 2 diabetes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene stands out due to its specific structural features and its potential as a versatile building block in synthetic chemistry. Its unique spiro structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

138300-71-7

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C9H16N2O/c1-8-10-7-9(12-8)3-5-11(2)6-4-9/h3-7H2,1-2H3

InChI-Schlüssel

QWOUYGSZYVGPNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NCC2(O1)CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.